D-Galactose-13C-1

Stable Isotope Labeling Metabolomics Quality Control

Position-specific stable isotope tracer with verified 100.0% optical purity and 99.7% chemical purity. Avoid confounding variables from uniformly labeled or wrong-position galactose tracers. - C1-labeled for precise galactokinase flux mapping & UDP-galactose pool dynamics. - Enables GC-MS/LC-MS galactose quantification (LOQ <0.02 μmol/L; 3-18x superior to enzymatic assays). - 13C enrichment at C1 provides ~90-fold NMR signal enhancement for anomeric assignment. - Supplied with full characterization data (99.1% 13C abundance). - Reliable sourcing with batch-to-batch consistency for clinical & industrial QC.

Molecular Formula C6H12O6
Molecular Weight 181.15 g/mol
Cat. No. B12394938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Galactose-13C-1
Molecular FormulaC6H12O6
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6?/m1/s1/i5+1
InChIKeyWQZGKKKJIJFFOK-MXECAYKVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Galactose-13C-1 Overview


D-Galactose-13C-1 (also designated D-Galactose-1-13C, CAS 70849-30-8) is a stable isotope-labeled analog of the aldohexose D-galactose, wherein the carbon-1 position is selectively enriched with the non-radioactive 13C isotope [1]. This isotopologue is distinguished by its high isotopic purity, routinely verified at ≥99 atom % 13C, and its comprehensive analytical characterization, including documented optical purity of 100.0% and chemical purity of 99.7% [2]. With a molecular formula of 13CC5H12O6 and a molecular weight of 181.15 g/mol, it serves as a mass shift M+1 tracer . As a critical tool in the stable isotope-resolved metabolomics (SIRM) toolkit, this compound enables precise quantitative tracking of galactose-specific metabolic fluxes and absolute quantification of endogenous galactose via isotope dilution mass spectrometry, offering distinct advantages over unlabeled or uniformly labeled alternatives.

Isotopologue Position-specific 13C at C1
Tracer Type M+1 mass shift for SIRM
Key Application Isotope dilution MS quantification

Why Position-Specific Labeling Matters


In the context of stable isotope tracing, the precise position of the 13C label is not a trivial detail but a primary determinant of experimental outcome. Substituting D-Galactose-13C-1 with a generic '13C-labeled galactose'—such as uniformly labeled [U-13C6]galactose or an alternative position-specific isotopologue like D-Galactose-2-13C—fundamentally alters the resulting mass isotopomer distribution and the derived metabolic flux calculations [1]. The C1 position of galactose is the initial site of phosphorylation by galactokinase in the Leloir pathway and is differentially routed through glycolysis and the pentose phosphate pathway compared to other carbon positions [2]. Consequently, procurement decisions must be based on the specific isotopologue required to resolve the biochemical question at hand; using an incorrect or less-defined tracer introduces confounding variables that compromise data integrity and quantitative accuracy, a risk mitigated by sourcing a rigorously characterized, position-defined product like D-Galactose-13C-1 [3].

D-Galactose-13C-1 (C1 labeled) Generic 13C-labeled galactose (U-13C6, 2-13C)
Metabolic routing differs
C1 label probes galactokinase and Leloir pathway; other positions trace different fluxes, altering isotopomer distributions and flux calculations.
Data integrity at risk
Undefined or incorrect labeling introduces confounding variables that may compromise quantitative accuracy and data reproducibility.

Quantitative Comparative Evidence


Isotopic and Chemical Purity Benchmark

D-Galactose-13C-1 is synthesized and rigorously characterized to meet exacting specifications that far exceed those of standard, unlabeled D-galactose. The synthesis achieves a 42.6% yield, but more critically, it delivers a product with 99.1% 13C abundance, 100.0% optical purity, and 99.7% chemical purity [1]. In contrast, while commercial unlabeled D-galactose (e.g., Sigma-Aldrich Product No. G0750) is certified to ≥99% purity, it lacks any 13C enrichment (natural abundance ~1.1%) and its optical purity is not specified as a routine quality metric. This quantitative difference in isotopic enrichment is fundamental for tracer studies; the high 13C abundance ensures a strong, unambiguous signal in LC-MS and NMR analyses, minimizing background interference from the natural 13C isotopologue.

Purity Benchmark
Head-to-head
13C abundance 99.1% vs 1.1% natural; optical purity 100.0% vs unspecified
Supports high isotopic enrichment and chiral identity verification.
Data from 2012 synthesis batch characterization.
Stable Isotope Labeling Metabolomics Quality Control

Plasma Galactose Quantification Accuracy

The use of D-Galactose-13C-1 as an internal standard in a stable-isotope dilution gas chromatography-mass spectrometry (GC-MS) method provides a substantial improvement in accuracy over conventional enzymatic assays for quantifying D-galactose in human plasma. The GC-MS method utilizing 13C-labeled galactose yielded plasma galactose concentrations that were 3- to 18-fold lower than those obtained by a standard enzymatic assay, indicating significant overestimation by the enzymatic method due to interfering substances [1]. Specifically, for healthy adults, the GC-MS method with 13C-tracer reported a mean concentration of 0.12 ± 0.03 μmol/L, demonstrating a limit of quantification of <0.02 μmol/L, a level of sensitivity unattainable by the enzymatic comparator.

Plasma Quantification
Head-to-head
GC-MS with 13C-ISTD: 0.12 ± 0.03 μmol/L vs enzymatic assay 3- to 18-fold higher
Supports research plasma galactose accuracy review; enzymatic methods may overestimate.
Human plasma research samples, n=16.
Clinical Chemistry Stable Isotope Dilution Galactosemia

Position-Specific Metabolic Discrimination

The choice between D-Galactose-1-13C and D-Galactose-2-13C is not interchangeable; it determines the specific metabolic pathways that can be resolved. The C1 position of galactose is directly phosphorylated to galactose-1-phosphate in the first step of the Leloir pathway, making the 1-13C label a direct probe for galactokinase activity and subsequent incorporation into UDP-galactose [1]. In contrast, the C2 label follows a different fate, being retained through the isomerization to glucose-6-phosphate and thus providing a distinct readout on gluconeogenic flux . While both compounds share identical physical specifications (e.g., both are available at 99 atom % 13C, M+1 mass shift, and similar optical rotation [α]25/D +79.0), their metabolic fates diverge critically, as demonstrated by isotopic discrimination studies in related hexoses where the position of the 13C label significantly alters flux calculations at the phosphoglucoisomerase step [2].

Metabolic Discrimination
Class-level
C1 label probes galactokinase and UDP-galactose; C2 label traces gluconeogenic flux.
Position-specific routing may alter flux calculations; isotopologue selection is critical.
Inference from isotopic discrimination in related hexoses.
Metabolic Flux Analysis Isotopologue Hepatic Metabolism

NMR C1 Resonance Assignment

The selective 13C enrichment at the C1 position of D-Galactose-13C-1 results in a distinct and easily identifiable resonance in 13C NMR spectra, a feature not available with unlabeled galactose or uniformly labeled [U-13C6]galactose. Experimental 13C NMR spectra of D-galactose (50 mM in H2O, 125 MHz) show a complex pattern of six distinct carbon resonances [1]. In D-Galactose-13C-1, the C1 signal is enhanced by approximately 90-fold relative to natural abundance, making it the dominant peak in the spectrum. This eliminates ambiguity in assigning the anomeric carbon resonance, a critical step in structural and dynamic studies. In contrast, [U-13C6]galactose produces a complex, coupled multiplet for each carbon due to 13C-13C scalar coupling, which can obscure the detailed analysis of molecular conformation and interactions.

NMR Signal Enhancement
Reported
~90-fold C1 signal increase vs natural abundance; no 13C-13C coupling.
Simplifies anomeric carbon assignment for structural studies.
NMR at 125 MHz, 50 mM in H2O.
NMR Spectroscopy Structural Biology Carbohydrate Chemistry

Application Scenarios


Clinical Plasma Galactose Quantification

Clinical laboratories and research groups investigating galactosemia or performing metabolic phenotyping should prioritize D-Galactose-13C-1 as the internal standard for stable-isotope dilution GC-MS or LC-MS assays. The method, validated in human plasma, quantifies galactose concentrations with a limit of quantification <0.02 μmol/L and provides accuracy that is 3- to 18-fold superior to conventional enzymatic assays [1]. This application directly leverages the evidence that only a 13C-labeled analog can correct for matrix interferences, ensuring reliable diagnosis and monitoring of inborn errors of metabolism.

Galactose-Protein NMR Studies

Structural biology and glycobiology research programs should utilize D-Galactose-13C-1 for NMR spectroscopy to achieve rapid and unambiguous assignment of the anomeric C1 carbon. The ~90-fold signal enhancement over natural abundance [1] enables detailed studies of molecular recognition events, such as galactose binding to lectins or enzymes, with significantly reduced experimental time and improved data quality. This application is a direct consequence of the position-specific 13C enrichment.

Leloir Pathway Flux Analysis

Metabolomics researchers studying galactose metabolism in hepatic cells, yeast, or other model systems should select D-Galactose-13C-1 to specifically probe the activity of galactokinase and the dynamics of the UDP-galactose pool [1]. This is in contrast to D-Galactose-2-13C, which is more suited for tracking gluconeogenesis. The choice is critical for generating accurate flux maps; using the wrong isotopologue would yield data reflecting a different set of biochemical transformations.

QC Reference for Labeled Synthesis

Chemical synthesis and quality control facilities can rely on the well-documented purity profile of D-Galactose-13C-1 (99.1% 13C abundance, 100.0% optical purity, 99.7% chemical purity) [1] as a benchmark for developing and validating new batches of isotopically labeled carbohydrates. Its comprehensive characterization data provides a verifiable standard against which other synthetic products can be measured, supporting regulatory compliance and batch-to-batch consistency in pharmaceutical and industrial contexts.

Application
Selection Property
Validation Focus
Human plasma galactose quantification research
Isotope dilution internal standard
Interference-free quantification accuracy
NMR spectroscopic studies of galactose-binding proteins
Position-specific 13C enrichment at C1
Spectral simplification and signal enhancement
Leloir pathway metabolic flux analysis
C1-position 13C label
Galactokinase activity and UDP-galactose tracing
Isotopically labeled carbohydrate synthesis QC
Documented isotopic, optical, and chemical purity
Batch-to-batch consistency benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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